

# Fluorescent Red Mega 480: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fluorescent Red Mega 480*

Cat. No.: *B1257686*

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the spectral properties and applications of the fluorescent dye, **Fluorescent Red Mega 480**. This document outlines the key photophysical characteristics of the dye, offers a foundational protocol for protein conjugation, and presents generalized experimental workflows for its application in common laboratory techniques.

## Core Photophysical Properties

**Fluorescent Red Mega 480** is a red fluorescent dye characterized by a large Stokes shift, making it suitable for multiplexing experiments with other common fluorophores. Below is a summary of its key quantitative data.

Property	Value	Solvent/Buffer	Source(s)
Excitation Maximum ( $\lambda_{ex}$ )	~500 nm	Water	[1]
513 nm	0.1 M Phosphate, pH 7.0	[2]	
526 nm	0.1 M Phosphate, pH 7.0	[3]	
Emission Maximum ( $\lambda_{em}$ )	~630 nm	Water	[1]
640 nm	0.1 M Phosphate, pH 7.0	[2][3]	
Molar Extinction Coefficient ( $\epsilon$ )	40,000 $\text{cm}^{-1}\text{M}^{-1}$	Water	[1][4]
Molecular Weight	514.59 g/mol	-	[3]

Note: The quantum yield for **Fluorescent Red Mega 480** is not readily available in the public domain. The excitation and emission maxima can exhibit slight variations depending on the solvent environment due to solvatochromic effects.[5]

## Experimental Protocols

While specific, validated protocols for the use of **Fluorescent Red Mega 480** in all applications are not widely published, the following sections provide detailed methodologies for common laboratory techniques, adapted for a generic fluorescently labeled conjugate. Researchers should optimize these protocols for their specific experimental conditions.

## Protein Labeling with Fluorescent Red Mega 480 NHS-ester

This protocol provides a basic framework for the covalent conjugation of **Fluorescent Red Mega 480 NHS-ester** to primary amines on proteins.[2]

Materials:

- **Fluorescent Red Mega 480 NHS-ester**
- Protein of interest
- Amine-free Dimethylformamide (DMF)
- 50 mM Bicarbonate buffer (pH 9.0)
- Phosphate Buffered Saline (PBS), pH 7.2
- Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

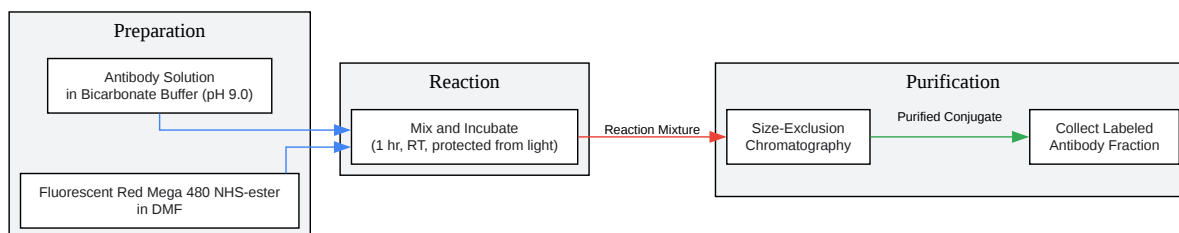
- **Prepare Dye Stock Solution:** Dissolve 1 mg of **Fluorescent Red Mega 480 NHS-ester** in 50  $\mu$ L of anhydrous, amine-free DMF.
- **Prepare Protein Solution:** Dissolve the protein in 50 mM bicarbonate buffer (pH 9.0) at a concentration of 2-10 mg/mL.
- **Conjugation Reaction:** While gently vortexing the protein solution, add the dissolved dye stock solution dropwise. A typical starting point is a 10-fold molar excess of dye to protein.
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- **Purification:** Separate the labeled protein from unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS (pH 7.2). The first colored fraction to elute will be the conjugated protein.
- **Determination of Degree of Labeling (DOL):**
  - Measure the absorbance of the conjugate at 280 nm and at the excitation maximum of the dye (~500-526 nm).
  - Calculate the protein concentration using the following formula: Protein Concentration (M) =  $[A_{280} - (A_{\text{max}} \times CF)] / \epsilon_{\text{protein}}$  Where:

- $A_{280}$  is the absorbance at 280 nm.
- $A_{\text{max}}$  is the absorbance at the dye's excitation maximum.
- CF is the correction factor ( $A_{280}$  of the free dye /  $A_{\text{max}}$  of the free dye).
- $\epsilon_{\text{protein}}$  is the molar extinction coefficient of the protein at 280 nm.
- Calculate the DOL using the following formula:  $\text{DOL} = A_{\text{max}} / (\epsilon_{\text{dye}} \times \text{Protein Concentration})$  Where:
  - $\epsilon_{\text{dye}}$  is the molar extinction coefficient of the dye at its  $\lambda_{\text{max}}$  ( $40,000 \text{ M}^{-1}\text{cm}^{-1}$ ).

## Mandatory Visualizations

### Experimental Workflow for Antibody Conjugation and Purification

The following diagram illustrates the general workflow for labeling an antibody with an NHS-ester functionalized fluorescent dye and the subsequent purification of the conjugate.

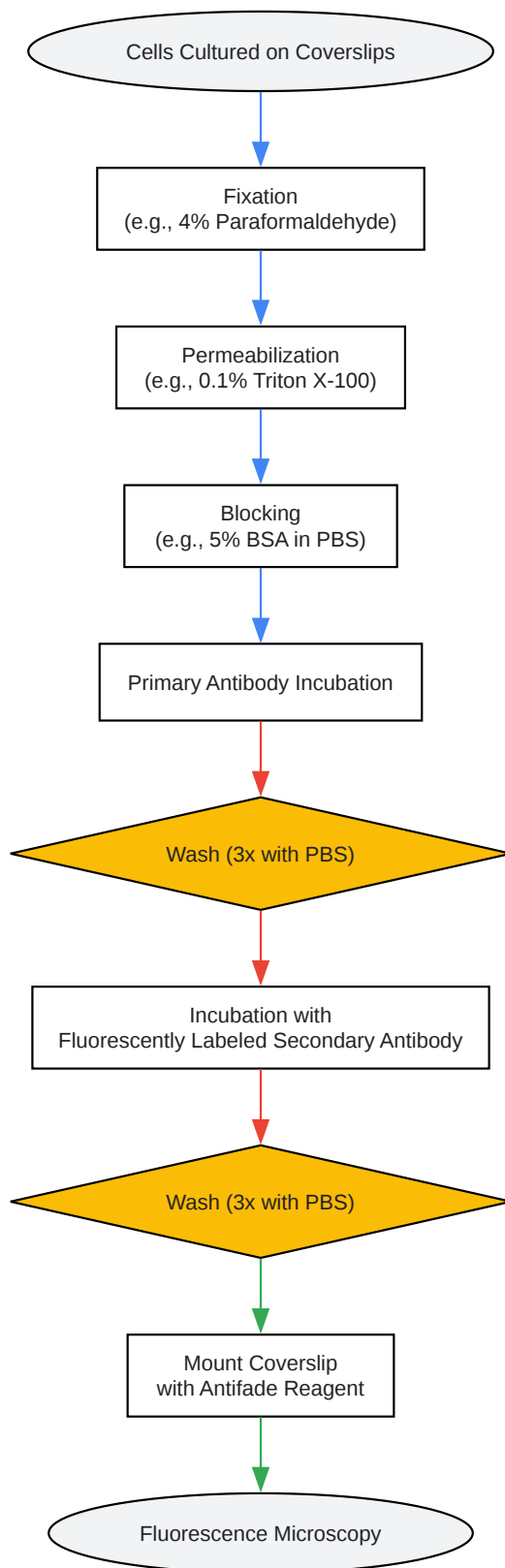


[Click to download full resolution via product page](#)

Caption: Workflow for antibody conjugation and purification.

## Generalized Workflow for Immunofluorescence Staining

This diagram outlines a typical workflow for performing immunofluorescence staining of cultured cells using a fluorescently labeled secondary antibody.

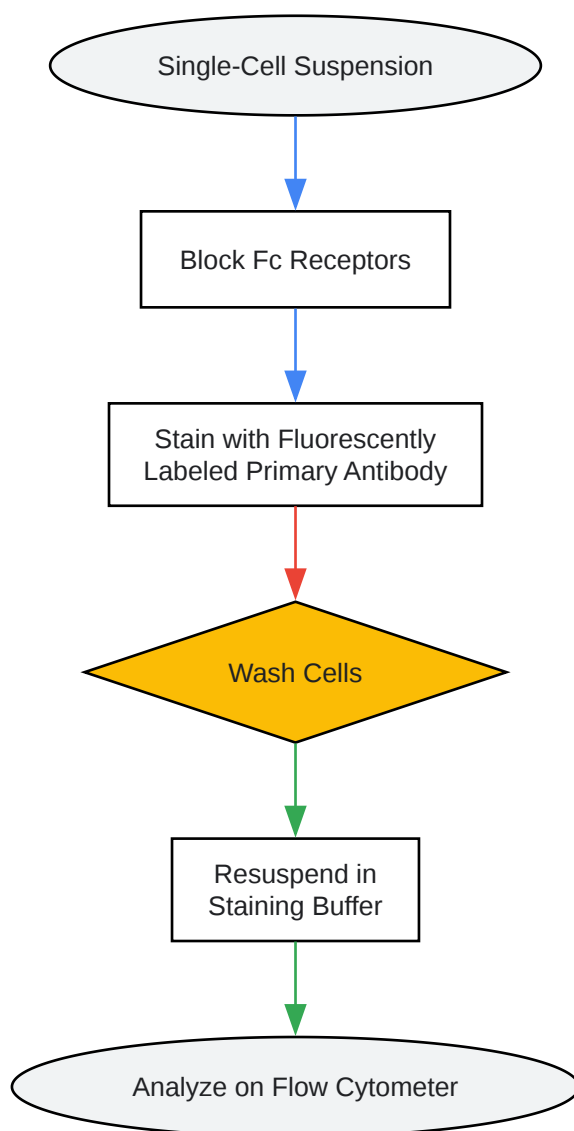


[Click to download full resolution via product page](#)

Caption: Generalized immunofluorescence staining workflow.

## Conceptual Workflow for Flow Cytometry Staining

The following diagram provides a simplified, conceptual workflow for direct cell surface staining for flow cytometry analysis.



[Click to download full resolution via product page](#)

Caption: Conceptual workflow for direct flow cytometry staining.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Fluorescent Red Mega 480 NHS-ester suitable for fluorescence,  $\geq 90\%$  (coupling to amines) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Fluorescent Red Mega 480 BioReagent, suitable for fluorescence,  $\geq 90\%$  (HPLC) | 540528-00-5 [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Studies of the photophysics of highly fluorescent Red Mega 480 laser dye in solutions: Steady state spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fluorescent Red Mega 480: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1257686#fluorescent-red-mega-480-excitation-and-emission-spectra]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)